Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-
CAS No.: 198012-02-1
Cat. No.: VC16868026
Molecular Formula: C15H12F3NO2S
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198012-02-1 |
|---|---|
| Molecular Formula | C15H12F3NO2S |
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3 |
| Standard InChI Key | PORBHQWXDLUOLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises a benzenesulfonamide core substituted with a methyl group at the para position and a methylene-linked 4-(trifluoromethyl)phenyl moiety. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, contributing to hydrogen bonding and electrostatic interactions with biological targets. The trifluoromethyl (-CF₃) group at the phenyl ring’s para position enhances lipophilicity, potentially improving membrane permeability and metabolic stability.
Key structural features include:
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Sulfonamide backbone: Facilitates interactions with enzymes and receptors via hydrogen bonding.
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Trifluoromethyl group: Introduces steric bulk and electron-withdrawing effects, modulating electronic density across the aromatic system.
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Methylene bridge (-CH=N-): Creates a conjugated system between the two aromatic rings, potentially influencing photophysical properties.
Table 1: Molecular Data for Benzenesulfonamide, 4-Methyl-N-[[4-(Trifluoromethyl)Phenyl]Methylene]-
| Property | Value |
|---|---|
| CAS No. | 198012-02-1 |
| Molecular Formula | C₁₅H₁₂F₃NO₂S |
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | 4-Methyl-N-[(4-(trifluoromethyl)phenyl)methylidene]benzenesulfonamide |
Synthesis and Preparation
General Synthetic Pathways
While no explicit synthesis protocol exists for this compound, sulfonamide derivatives are typically synthesized via condensation reactions between sulfonamides and aldehydes or ketones . For example, analogous Schiff base sulfonamides are prepared by refluxing sulfonamide precursors with aromatic aldehydes in ethanol, followed by recrystallization .
A plausible route for this compound involves:
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Sulfonation: Introduction of the sulfonamide group to a methyl-substituted benzene ring.
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Condensation: Reaction of the primary amine (-NH₂) in 4-methylbenzenesulfonamide with 4-(trifluoromethyl)benzaldehyde to form the methylene bridge (-CH=N-) .
Reaction Conditions
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